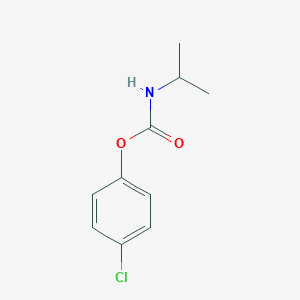

![molecular formula C30H39N3O B287940 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one](/img/structure/B287940.png)

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one, also known as DABCO-based organocatalyst, is a versatile and efficient catalyst used in various organic transformations. It is a chiral molecule that has a unique structure, which makes it an excellent candidate for catalytic reactions.

Mécanisme D'action

The mechanism of action of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst involves the activation of the electrophile and nucleophile through hydrogen bonding and π-π stacking interactions. The chiral nature of the catalyst also plays a crucial role in the enantioselectivity of the reaction. The mechanism of action has been extensively studied through computational and experimental methods.

Biochemical and Physiological Effects:

There is limited information available on the biochemical and physiological effects of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst. However, it has been shown to be non-toxic and environmentally friendly. The catalyst is also stable under various reaction conditions, making it an excellent alternative to traditional metal-based catalysts.

Avantages Et Limitations Des Expériences En Laboratoire

The advantages of using 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include its high efficiency, selectivity, and versatility. It is also relatively easy to handle and store. However, the limitations of using 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include its high cost and limited availability. The chiral nature of the catalyst also limits its application in some reactions.

Orientations Futures

The future directions of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst include the development of new synthetic methods for its production, the exploration of its application in new organic transformations, and the investigation of its potential in the synthesis of biologically active compounds. The use of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst in asymmetric catalysis and its application in industrial processes also holds promise for future research.

Conclusion:

In conclusion, 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst is a versatile and efficient catalyst that has found wide application in various organic transformations. Its unique structure and mechanism of action make it an excellent candidate for catalytic reactions. The future directions of research on 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst hold promise for the development of new synthetic methods and the exploration of its potential in the synthesis of biologically active compounds.

Méthodes De Synthèse

The synthesis of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst involves the reaction of 2,4-diformylphenol with diethylamine in the presence of DABCO. The resulting product is then treated with 8-methyl-8-azabicyclo[3.2.1]oct-3-ene to obtain the final product. The synthesis method is simple and efficient, and the yield of the product is high.

Applications De Recherche Scientifique

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst has been widely used in various organic transformations, including Michael addition, aldol reaction, and Diels-Alder reaction. It has been shown to be an efficient and selective catalyst in these reactions. The use of 2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one organocatalyst has also been extended to the synthesis of biologically active compounds, such as amino acid derivatives and natural products.

Propriétés

Nom du produit |

2,4-Bis[4-(diethylamino)benzylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

|---|---|

Formule moléculaire |

C30H39N3O |

Poids moléculaire |

457.6 g/mol |

Nom IUPAC |

(2Z,4Z)-2,4-bis[[4-(diethylamino)phenyl]methylidene]-8-methyl-8-azabicyclo[3.2.1]octan-3-one |

InChI |

InChI=1S/C30H39N3O/c1-6-32(7-2)24-14-10-22(11-15-24)20-26-28-18-19-29(31(28)5)27(30(26)34)21-23-12-16-25(17-13-23)33(8-3)9-4/h10-17,20-21,28-29H,6-9,18-19H2,1-5H3/b26-20-,27-21- |

Clé InChI |

HXEFDMVBFPTIBQ-AQPNWFMJSA-N |

SMILES isomérique |

CCN(C1=CC=C(C=C1)/C=C/2\C(=O)/C(=C\C3=CC=C(C=C3)N(CC)CC)/C4N(C2CC4)C)CC |

SMILES |

CCN(CC)C1=CC=C(C=C1)C=C2C3CCC(N3C)C(=CC4=CC=C(C=C4)N(CC)CC)C2=O |

SMILES canonique |

CCN(CC)C1=CC=C(C=C1)C=C2C3CCC(N3C)C(=CC4=CC=C(C=C4)N(CC)CC)C2=O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-{3-nitrophenyl}-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287857.png)

![(5E)-5-[(4-bromophenyl)-phenylmethylidene]-2-[3-[[(5E)-5-[(4-bromophenyl)-phenylmethylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287860.png)

![2-[(6,8-dibromo-4-oxo-1H-quinazolin-2-yl)sulfanyl]acetic acid](/img/structure/B287862.png)

![2-(4-Bromophenyl)-6-(4-chlorophenyl)[1,3]thiazolo[3,2-b][1,2,4]triazole](/img/structure/B287864.png)

![2-[[4,5-bis(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl]-1-(4-chlorophenyl)ethanone](/img/structure/B287865.png)

![6-Bromo-8-chloro-3-phenyl[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B287866.png)

![6-chloro[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B287868.png)

![6-(4-methylphenyl)-3,4-diphenyl-4H-[1,3]thiazolo[2,3-c][1,2,4]triazine](/img/structure/B287870.png)

![7-bromo-1,2-dihydro-5H-[1,3]thiazolo[3,2-a]quinazolin-5-one](/img/structure/B287871.png)

![2-{[3-(2-chlorophenyl)-1H-1,2,4-triazol-5-yl]sulfanyl}-1-(4-methylphenyl)ethanone](/img/structure/B287872.png)

![(5Z)-5-[(2-chlorophenyl)methylidene]-2-[3-[[(5Z)-5-[(2-chlorophenyl)methylidene]-4-oxo-1,3-thiazol-2-yl]amino]anilino]-1,3-thiazol-4-one](/img/structure/B287874.png)

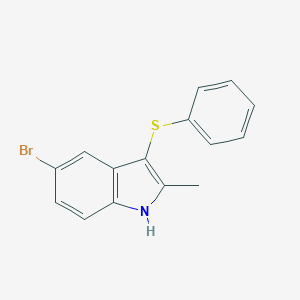

![N-(1-naphthyl)-N-{[3-(phenylsulfanyl)-1H-indol-2-yl]methyl}acetamide](/img/structure/B287879.png)